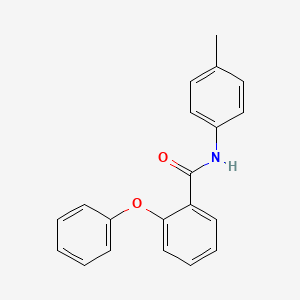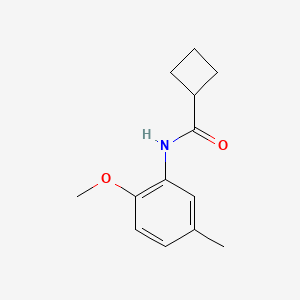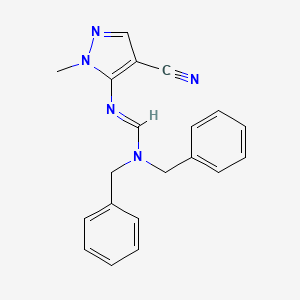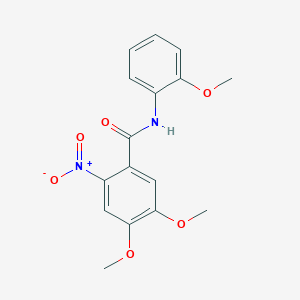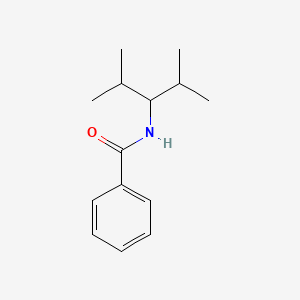
N-(1-isopropyl-2-methylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-2-methylpropyl)benzamide, also known as IBMP, is a chemical compound that has been widely used in scientific research due to its unique properties. IBMP is a white crystalline solid that belongs to the class of benzamides. It has a molecular weight of 191.28 g/mol and a melting point of 119-121°C. This compound is soluble in organic solvents such as ethanol, methanol, and chloroform.
作用机制
The mechanism of action of N-(1-isopropyl-2-methylpropyl)benzamide involves the inhibition of PDE activity, leading to an increase in the levels of cAMP and cGMP. These cyclic nucleotides are involved in various cellular processes, including cell signaling, gene expression, and metabolism. The increased levels of cAMP and cGMP lead to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn regulate various downstream signaling pathways.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of cAMP and cGMP in various cell types, including smooth muscle cells, platelets, and cancer cells. N-(1-isopropyl-2-methylpropyl)benzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(1-isopropyl-2-methylpropyl)benzamide has been reported to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
The advantages of using N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments include its ability to selectively inhibit PDE activity, its solubility in organic solvents, and its stability under various experimental conditions. However, N-(1-isopropyl-2-methylpropyl)benzamide has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for research on N-(1-isopropyl-2-methylpropyl)benzamide. One area of interest is the development of new derivatives of N-(1-isopropyl-2-methylpropyl)benzamide with improved potency and selectivity for PDE inhibition. Another area of research is the investigation of the potential therapeutic applications of N-(1-isopropyl-2-methylpropyl)benzamide in various diseases, including cancer, inflammation, and pain. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(1-isopropyl-2-methylpropyl)benzamide on cellular signaling pathways.
合成方法
N-(1-isopropyl-2-methylpropyl)benzamide can be synthesized using various methods, including the reaction of 2-methyl-2-propanol with phosgene to form 2-methyl-2-chloro-1-propanol, which is then reacted with benzoyl chloride to form N-(1-isopropyl-2-methylpropyl)benzamide. Another method involves the reaction of 2-methyl-2-propanol with benzoyl chloride in the presence of triethylamine.
科学研究应用
N-(1-isopropyl-2-methylpropyl)benzamide has been extensively used in scientific research due to its ability to inhibit the activity of cyclic nucleotide phosphodiesterase (PDE). PDE is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the activity of PDE, N-(1-isopropyl-2-methylpropyl)benzamide increases the levels of cAMP and cGMP in cells, leading to various physiological effects.
属性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)13(11(3)4)15-14(16)12-8-6-5-7-9-12/h5-11,13H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWOYGGIOZNPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

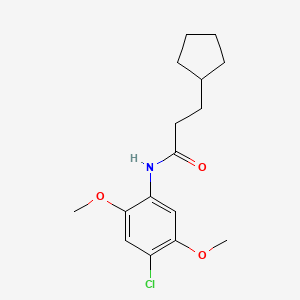
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)

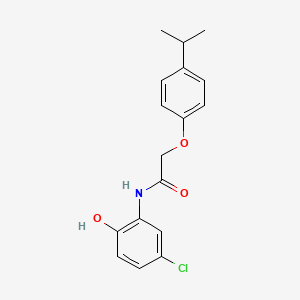
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
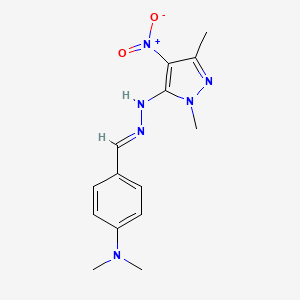
![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
